molecular formula C15H16ClN3 B1313770 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride CAS No. 1049741-29-8

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride

Cat. No. B1313770
M. Wt: 273.76 g/mol
InChI Key: DLRMTDNHYVWZEP-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of different substituent groups can significantly influence the bioactivity of these compounds .

Scientific Research Applications

Antiparasitic and Antioxidant Activity

Field

Medical Science - Parasitology and Biochemistry

Application

The compound 1H-benzimidazole-2-yl hydrazones has shown combined antiparasitic and antioxidant activity .

Method

The compound was synthesized and its anthelmintic activity was studied in vitro against encapsulated T. spiralis .

Results

The compound was found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. It killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

Potential Anticancer Agents

Field

Medical Science - Oncology

Application

2-phenylbenzimidazoles have been synthesized as potential anticancer agents .

Method

The compounds were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Results

The presence of methyl group at 5 (6)-position on benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity .

Anticancer Agents

Application

Benzimidazole derivatives have been synthesized as potential anticancer agents .

Results

Broad-Spectrum Pharmacological Properties

Field

Medical Science - Pharmacology

Application

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties .

Method

Researchers have synthesized plenty of benzimidazole derivatives .

Results

These compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Future Directions

Benzimidazole derivatives are a focus of many laboratories around the world, including the preparation of better anticancer drugs . The future research of “3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride” could potentially involve further exploration of its therapeutic applications.

properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRMTDNHYVWZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride

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